molecular formula C29H36N12O19P2 B12653311 Uridylyl-(3'.5')-adenylyl-(3'.5')-guanosine CAS No. 3022-36-4

Uridylyl-(3'.5')-adenylyl-(3'.5')-guanosine

Cat. No.: B12653311
CAS No.: 3022-36-4
M. Wt: 918.6 g/mol
InChI Key: QZCMCRKYXBGHFH-UHFFFAOYSA-N
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Description

Uridylyl-(3’->5’)-adenylyl-(3’->5’)-guanosine is a trinucleotide composed of uridine, adenosine, and guanosine linked through phosphodiester bonds. This compound is significant in the study of nucleic acids and their functions, particularly in the context of RNA and DNA synthesis and repair mechanisms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Uridylyl-(3’->5’)-adenylyl-(3’->5’)-guanosine typically involves the stepwise addition of nucleotides using phosphoramidite chemistry. The process includes:

    Activation of nucleotides: Each nucleotide is activated using a phosphoramidite reagent.

    Coupling reaction: The activated nucleotide is coupled to the growing nucleotide chain.

    Oxidation: The phosphite triester linkage is oxidized to a phosphodiester linkage.

    Deprotection: Protective groups are removed to yield the final trinucleotide.

Industrial Production Methods: Industrial production of such trinucleotides often employs automated synthesizers that can handle multiple cycles of nucleotide addition, oxidation, and deprotection with high efficiency and yield.

Types of Reactions:

    Hydrolysis: Uridylyl-(3’->5’)-adenylyl-(3’->5’)-guanosine can undergo hydrolytic cleavage, breaking the phosphodiester bonds.

    Oxidation and Reduction: These reactions can modify the nucleobases or the sugar moiety.

    Substitution: Nucleophilic substitution reactions can occur at the phosphate group.

Common Reagents and Conditions:

    Hydrolysis: Typically performed in aqueous solutions with varying pH levels.

    Oxidation: Often involves reagents like iodine or hydrogen peroxide.

    Reduction: Can be carried out using reducing agents like sodium borohydride.

Major Products:

    Hydrolysis: Produces individual nucleotides or shorter oligonucleotides.

    Oxidation and Reduction: Results in modified nucleotides with altered chemical properties.

Scientific Research Applications

Uridylyl-(3’->5’)-adenylyl-(3’->5’)-guanosine is used extensively in:

    Chemistry: Studying the chemical properties and reactivity of nucleotides.

    Biology: Investigating RNA and DNA synthesis, repair mechanisms, and the role of trinucleotides in genetic regulation.

    Medicine: Exploring potential therapeutic applications, such as antisense oligonucleotides for gene silencing.

    Industry: Used in the development of diagnostic tools and nucleic acid-based technologies.

Mechanism of Action

The compound exerts its effects primarily through interactions with nucleic acid polymerases and other enzymes involved in nucleic acid metabolism. It can act as a substrate or inhibitor, influencing the synthesis and repair of RNA and DNA. The molecular targets include RNA polymerase, DNA polymerase, and various nucleases.

Comparison with Similar Compounds

  • Uridylyl-(3’->5’)-uridine
  • Adenylyl-(3’->5’)-adenosine
  • Guanosine-(3’->5’)-guanosine

Uniqueness: Uridylyl-(3’->5’)-adenylyl-(3’->5’)-guanosine is unique due to its specific sequence of uridine, adenosine, and guanosine, which can influence its binding affinity and reactivity with enzymes. This sequence specificity makes it a valuable tool for studying sequence-dependent interactions in nucleic acids.

Properties

CAS No.

3022-36-4

Molecular Formula

C29H36N12O19P2

Molecular Weight

918.6 g/mol

IUPAC Name

[3-[[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-2-yl]methyl [5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate

InChI

InChI=1S/C29H36N12O19P2/c30-21-13-22(33-6-32-21)40(7-34-13)27-18(47)20(11(58-27)5-55-62(52,53)59-19-9(3-42)56-26(17(19)46)39-2-1-12(43)36-29(39)49)60-61(50,51)54-4-10-15(44)16(45)25(57-10)41-8-35-14-23(41)37-28(31)38-24(14)48/h1-2,6-11,15-20,25-27,42,44-47H,3-5H2,(H,50,51)(H,52,53)(H2,30,32,33)(H,36,43,49)(H3,31,37,38,48)

InChI Key

QZCMCRKYXBGHFH-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)OP(=O)(O)OCC6C(C(C(O6)N7C=NC8=C7N=C(NC8=O)N)O)O)O

Origin of Product

United States

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